molecular formula C15H9Cl2NO B13974138 2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro- CAS No. 212554-46-6

2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro-

Cat. No.: B13974138
CAS No.: 212554-46-6
M. Wt: 290.1 g/mol
InChI Key: VXPXDUGSIZEARG-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro- is a synthetic organic compound belonging to the indole family This compound is characterized by the presence of a 2H-indol-2-one core structure with a 3-[(2,6-dichlorophenyl)methylene] substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro- typically involves the condensation of 2H-indol-2-one with 2,6-dichlorobenzaldehyde. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the aromatic ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation reactions may involve reagents like bromine or chlorine, while nitration can be achieved using nitric acid.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with altered electronic properties.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits biological activity and is investigated for its potential as a therapeutic agent.

    Medicine: Research explores its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can influence cell signaling pathways, contributing to its anticancer activity.

Comparison with Similar Compounds

    2H-Indol-2-one: The parent compound without the 3-[(2,6-dichlorophenyl)methylene] substituent.

    2,6-Dichlorobenzaldehyde: The aldehyde precursor used in the synthesis.

    Indole Derivatives: Other indole-based compounds with varying substituents.

Uniqueness: 2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro- is unique due to the presence of the 3-[(2,6-dichlorophenyl)methylene] group, which imparts distinct chemical and biological properties. This substituent enhances its potential as a therapeutic agent and its utility in material science applications.

Properties

CAS No.

212554-46-6

Molecular Formula

C15H9Cl2NO

Molecular Weight

290.1 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C15H9Cl2NO/c16-12-5-3-6-13(17)11(12)8-10-9-4-1-2-7-14(9)18-15(10)19/h1-8H,(H,18,19)

InChI Key

VXPXDUGSIZEARG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(C=CC=C3Cl)Cl)C(=O)N2

Origin of Product

United States

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